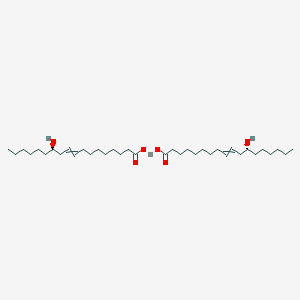
Tributylhexadecylphosphonium bromide
Übersicht
Beschreibung
Tributylhexadecylphosphonium bromide is a compound with a long hydrocarbon chain attached to the phosphorus atom. It is commonly used as a phase-transfer catalyst in various chemical reactions. In addition, it is also used as a cationic surfactant .
Synthesis Analysis
Tributylhexadecylphosphonium bromide has been used in the synthesis of gold nanoprobes for the detection of aqueous Cr (III)–Organic Complexes . It has also been used as a reagent system for the one-pot synthesis of 2,4,5-trisubstituted imidazoles .Molecular Structure Analysis
The molecular formula of Tributylhexadecylphosphonium bromide is C28H61BrP+. It has a molecular weight of 508.7 g/mol .Chemical Reactions Analysis
Tributylhexadecylphosphonium bromide is used as a phase-transfer catalyst in various chemical reactions . It has been used in the construction of gold nanoprobes for the detection of aqueous Cr (III)–Organic Complexes .Physical And Chemical Properties Analysis
Tributylhexadecylphosphonium bromide has a molecular weight of 508.7 g/mol. It has a complex structure with a long hydrocarbon chain attached to the phosphorus atom .Wissenschaftliche Forschungsanwendungen
Phase-Transfer Catalyst
Tributylhexadecylphosphonium bromide is commonly used as a phase-transfer catalyst in various chemical reactions . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.
Cationic Surfactant
This compound is also used as a cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Synthesis of 2,4,5-Trisubstituted Imidazoles
Tributylhexadecylphosphonium bromide has been used as an efficient reagent system for the one-pot synthesis of 2,4,5-trisubstituted imidazoles . The reaction of benzil, an aromatic aldehyde, and ammonium acetate in ethanol at reflux in the presence of this compound as a catalyst affords a 2,4,5-trisubstituted imidazole .
Alkaline Hydrolysis of PET
This compound can be used as a phase transfer catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate) . PET is a type of plastic often used in packaging and fabric applications, and its hydrolysis can be a step in recycling processes.
Homogeneous Catalysis
Tributylhexadecylphosphonium bromide has been used in homogeneous catalysis . In this context, the catalyst and the reactants are in the same phase, which is typically a liquid solution.
Synthesis of Other Chemical Compounds
This compound can also be used in the synthesis of other chemical compounds. For example, it has been used in the synthesis of benzil, a type of organic compound .
Wirkmechanismus
Target of Action
Tributylhexadecylphosphonium bromide, also known as tributyl(hexadecyl)phosphonium bromide, is primarily used as a phase-transfer catalyst in various chemical reactions . It is also used as a cationic surfactant . The compound’s primary targets are the reactants in the chemical reactions where it is used as a catalyst .
Mode of Action
As a phase-transfer catalyst, tributylhexadecylphosphonium bromide facilitates the migration of a reactant from one phase to another, thus enabling the reaction . As a cationic surfactant, it reduces surface tension, allowing substances to spread more easily .
Biochemical Pathways
The specific biochemical pathways affected by tributylhexadecylphosphonium bromide depend on the chemical reactions it is involved in. For instance, it can be used as a phase transfer catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate) .
Result of Action
The molecular and cellular effects of tributylhexadecylphosphonium bromide’s action depend on the specific reactions it catalyzes. In general, it enables or accelerates chemical reactions, leading to the desired products .
Action Environment
The action, efficacy, and stability of tributylhexadecylphosphonium bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, it is hygroscopic and should be stored under an inert atmosphere at room temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tributylhexadecylphosphonium bromide | |
CAS RN |
14937-45-2 | |
| Record name | Hexadecyltributylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)








